Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate
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Overview
Description
Imidazole and its derivatives, such as the one you mentioned, are important structures in medicinal chemistry . They have a unique chemical complexity despite their small size and are very practical and versatile in their construction/functionalization . They play a crucial role in important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .
Synthesis Analysis
The synthesis of imidazole derivatives often starts from the use of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be solved by direct methods and refined against all F2 data by full-matrix least-squares techniques .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions. For example, they can be synthesized via the remodeling of 3-formyl (aza)indoles/benzofurans .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can be quite diverse, depending on their specific structure and functional groups .
Scientific Research Applications
Synthesis and Chemical Reactions
Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be transformed into several derivatives, including diazanaphthalene and pyridine derivatives, indicating the versatility of related compounds in chemical synthesis (Harb et al., 1989). Moreover, phosphine-catalyzed annulation techniques have been employed to synthesize highly functionalized tetrahydropyridines, showcasing innovative approaches in creating complex structures (Zhu et al., 2003).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrimidine derivatives, have been shown to exhibit neuroprotective and anti-inflammatory properties .
Mode of Action
For instance, triazole-pyrimidine hybrid compounds have been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Biochemical Pathways
Similar compounds have been found to inhibit the endoplasmic reticulum (er) stress pathway and the nf-kb inflammatory pathway . These pathways play crucial roles in cellular stress responses and inflammation, respectively.
Result of Action
Similar compounds have been found to exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Safety and Hazards
Future Directions
The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Properties
IUPAC Name |
ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-2-16-11(15)10-9-4-3-8(6-14)5-13(9)7-12-10/h7-8,14H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBXLTFUDPHODD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCC(CN2C=N1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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